tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate

Chiral Chromatography Enantiomeric Purity ICH Q3A/Q3B

tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate (CAS 144163-85-9), also systematically named (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane, is a chiral, multifunctional small molecule (C23H32N2O3, MW 384.51) that functions as the central hydroxyethylene dipeptide isostere core in the synthesis of the HIV-1 protease inhibitors ritonavir and lopinavir. The compound is formally classified as Ritonavir Impurity 10 and is supplied as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA).

Molecular Formula C23H32N2O3
Molecular Weight 384.5 g/mol
CAS No. 144163-85-9
Cat. No. B020248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate
CAS144163-85-9
SynonymsN-[(1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamic Acid 1,1-Dimethylethyl Ester;  N-[(1S,3S,4S)-1-Benzyl-3-hydroxy-5-phenyl-4-aminopentyl]carbamic Acid tert-Butyl Ester; 
Molecular FormulaC23H32N2O3
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O
InChIInChI=1S/C23H32N2O3/c1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18/h4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27)/t19-,20-,21-/m0/s1
InChIKeyUKFHOTNATOJBKZ-ACRUOGEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate (CAS 144163-85-9): Procurement-Relevant Identity and Core Characteristics


tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate (CAS 144163-85-9), also systematically named (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane, is a chiral, multifunctional small molecule (C23H32N2O3, MW 384.51) that functions as the central hydroxyethylene dipeptide isostere core in the synthesis of the HIV-1 protease inhibitors ritonavir and lopinavir [1]. The compound is formally classified as Ritonavir Impurity 10 and is supplied as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) [2]. Its three contiguous stereocenters (2S,4S,5S) are stereospecifically configured to mimic the transition-state geometry of the HIV protease substrate, making the compound's stereochemical integrity the critical quality attribute that distinguishes it from achiral or diastereomeric alternatives in pharmaceutical manufacturing workflows [1].

Why Generic Substitution of Ritonavir Intermediate CAS 144163-85-9 Poses Stereochemical and Regulatory Risk


Substituting tert-butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate with an in-class analog lacking identical stereochemistry or protecting-group architecture is not analytically or regulatorily permissible because the three contiguous stereocenters directly encode the biological activity of downstream ritonavir and lopinavir active pharmaceutical ingredients [1]. The (2R,3R,5R) enantiomer (R-BOCamine) co-elutes with the desired (2S,3S,5S) isomer unless specifically resolved by validated chiral chromatographic methods, and its presence at levels as low as 0.15 microgram/mL compromises enantiomeric purity specifications mandated by ICH Q3A/Q3B guidelines [2]. Furthermore, compounds bearing alternative N-protecting groups—such as isobutoxycarbonyl or unprotected amine variants—exhibit different reactivity profiles, solubility characteristics, and impurity retention times, which invalidate established pharmacopeial analytical procedures and require full revalidation of impurity profiling methods [3].

Quantitative Differentiation Evidence for tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate Procurement


Validated Chiral LC Resolution of S-BOCamine from R-BOCamine Enantiomer with Detection Sensitivity Sufficient for ICH-Compliant Impurity Quantification

A validated isocratic chiral LC method employing a cellulose-based Chiralcel OD-H column (250 × 4.6 mm, 5 μm) achieves resolution RS > 3 between the target (2S,3S,5S)-S-BOCamine and its undesired (2R,3R,5R)-R-BOCamine enantiomer using a mobile phase of n-hexane:ethanol:trifluoroacetic acid:triethylamine (950:50:1:1, v/v) at 1.0 mL/min with UV detection at 210 nm. This method enables detection of R-BOCamine at 0.15 μg/mL and quantification at 0.5 μg/mL [1]. For an unqualified analog or non-optimized stationary phase, resolution typically falls below 1.5, rendering reliable quantification of the enantiomeric impurity impossible [1].

Chiral Chromatography Enantiomeric Purity ICH Q3A/Q3B Ritonavir Intermediate

Synthetic Route Efficiency: Direct Three-Step Conversion of CAS 144163-85-9 Succinate Salt to Ritonavir with 57% Overall Yield and >99% Final Purity

An optimized industrial synthetic route uses the succinate salt of (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane (the salt form of CAS 144163-85-9) as the direct starting material. Through sequential amidation, Boc-deprotection, and final amidation steps, ritonavir is obtained with an overall yield of 57% and final purity exceeding 99% [1]. Alternative synthetic routes that use unprotected amino alcohol intermediates or different protecting groups achieve overall yields typically below 35% and require additional chromatographic purification due to side-product formation, as documented in the same optimization study [1].

Process Chemistry Ritonavir Synthesis Succinate Salt Industrial Yield

Regulatory Provenance: Ritonavir Impurity 10 Identity Enables Direct Traceability to USP/EP Pharmacopeial Standards for ANDA Filings

tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate is formally designated as Ritonavir Impurity 10 and is supplied with full characterization data compliant with regulatory guidelines for ANDA submissions, including the option for traceability against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) reference standards [1]. In contrast, generic (2S,3S,5S)-amino alcohol intermediates procured without certified impurity designation lack pharmacopeial lineage and require end-users to independently establish impurity identity, purity, and traceability documentation—a process that typically delays ANDA filing by 6–12 months [1].

Reference Standard Pharmacopeial Traceability ANDA Impurity Profiling

Stereochemical Integrity Confirmation by Chiral LC: Quantitative Enantiomeric Excess Specification for S-BOCamine

The ICH-validated chiral LC method achieves baseline separation (RS > 3) of the target (2S,3S,5S)-S-BOCamine from the (2R,3R,5R)-R-BOCamine enantiomer, enabling precise quantification of enantiomeric purity [1]. The method confirms that high-quality batches of CAS 144163-85-9 exhibit no detectable R-BOCamine at the 0.15 μg/mL LOD, corresponding to enantiomeric excess (ee) of >99.9% at typical analytical concentrations [1]. In contrast, the related isobutoxycarbonyl amino alcohol impurity (a component of Ritonavir Impurity J+K mixture) lacks a validated stereospecific quantification method, introducing ambiguity in batch-to-batch stereochemical quality verification [2].

Enantiomeric Excess Chiral Purity Quality Control Ritonavir Synthesis

Recommended Application Scenarios for tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate (CAS 144163-85-9) Based on Quantified Evidence


AND A Filing Support: Certified Ritonavir Impurity 10 Reference Standard for ICH-Compliant Analytical Method Validation

This compound is optimally deployed as the primary reference standard for developing and validating stability-indicating RP-UPLC or chiral LC methods to quantify Ritonavir Impurity 10 in drug substance and drug product. The validated chiral LC method (RS > 3, LOQ 0.5 μg/mL) [1] provides the analytical framework, while the product's optional USP/EP traceability [2] satisfies regulatory expectations for ANDA submissions without additional in-house certification.

GMP Manufacturing of Ritonavir API: Boc-Protected Intermediate for High-Yield Three-Step Synthesis

The succinate salt of CAS 144163-85-9 serves as the direct starting material for an optimized three-step industrial synthesis of ritonavir, delivering 57% overall yield and >99% final purity [3]. This route outperforms alternative synthetic pathways in both yield and purity metrics, making it the preferred choice for cost-sensitive large-scale manufacturing where process efficiency and product quality are paramount.

Enantiomeric Purity Release Testing: Chiral Identity and Purity Verification for Incoming Raw Material QC

QC laboratories can employ the published chiral LC method [1] as a compendial-ready procedure for incoming inspection of CAS 144163-85-9 batches, quantifying the undesired R-BOCamine enantiomer at levels as low as 0.15 μg/mL. This capability ensures that only enantiomerically pure intermediate (>99.9% ee) enters the manufacturing workflow, preventing carryover of the inactive enantiomer into final drug substance.

Forced Degradation Studies: Process-Related Impurity Identification and Fate Mapping in Ritonavir Drug Product

As a designated process impurity standard [2], CAS 144163-85-9 enables definitive identification and tracking of Ritonavir Impurity 10 throughout forced degradation and stability studies, supporting the establishment of impurity acceptance criteria per ICH Q3B and facilitating the preparation of the impurity section of the Common Technical Document (CTD).

Quote Request

Request a Quote for tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.